![molecular formula C14H14N2O2 B5767856 3-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5767856.png)
3-methoxy-N-(3-pyridinylmethyl)benzamide
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Overview
Description
3-methoxy-N-(3-pyridinylmethyl)benzamide is an organic compound with the molecular formula C14H14N2O2 . It belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of 3-methoxy-N-(3-pyridinylmethyl)benzamide consists of a benzamide core with a methoxy group (OCH3) and a pyridinylmethyl group (C5H4N-CH2-) attached . The exact 3D structure may need to be determined using computational chemistry methods or experimental techniques such as X-ray crystallography .Scientific Research Applications
Early Discovery Research
3-methoxy-N-(3-pyridinylmethyl)benzamide: is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in the initial stages of drug discovery, where its interactions with various biological targets are assessed. Researchers may study its pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).
Nematicidal Activity
Studies have shown that compounds structurally similar to 3-methoxy-N-(3-pyridinylmethyl)benzamide , like fluopimomide, exhibit significant nematicidal activities . This suggests potential applications in agriculture for the management of nematode infestations in crops, contributing to increased yield and better crop health.
Future Directions
The future directions for research on 3-methoxy-N-(3-pyridinylmethyl)benzamide could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzamides, it could be of interest in various fields including medical, industrial, biological, and potential drug industries .
properties
IUPAC Name |
3-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-6-2-5-12(8-13)14(17)16-10-11-4-3-7-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXFPDBNPYQTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(pyridin-3-ylmethyl)benzamide |
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